Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- is a derivative of benzoquinoline, a polynuclear azaheterocycle with an extended π-π conjugation.
Vorbereitungsmethoden
The synthesis of benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- typically involves a two-step process. The first step is the quaternization of the nitrogen heterocycle, followed by a [3+2] dipolar cycloaddition reaction . This method is both straightforward and efficient, allowing for the production of the compound in a laboratory setting. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research indicates its potential as an anticancer agent, particularly against leukemia cells.
Wirkmechanismus
The mechanism by which benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- exerts its effects involves interactions with molecular targets such as ATP synthase and topoisomerase II. These interactions disrupt essential cellular processes, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- can be compared with other benzoquinoline derivatives, such as:
Benzo[f]quinolinium salts (BQS): These compounds also exhibit antimicrobial and anticancer properties but may differ in their specific activity profiles.
Pyrrolobenzo[f]quinolinium cycloadducts (PBQC): These derivatives are synthesized via a cycloaddition reaction and have shown varying degrees of biological activity.
The uniqueness of benzo[f]quinolinium, 1,4-dimethyl-3-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
55901-53-6 |
---|---|
Molekularformel |
C21H18N+ |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
1,4-dimethyl-3-phenylbenzo[f]quinolin-4-ium |
InChI |
InChI=1S/C21H18N/c1-15-14-20(17-9-4-3-5-10-17)22(2)19-13-12-16-8-6-7-11-18(16)21(15)19/h3-14H,1-2H3/q+1 |
InChI-Schlüssel |
UTAGEWCJFVTIDH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.